molecular formula C15H12ClN3O2 B7981740 Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate

Cat. No.: B7981740
M. Wt: 301.73 g/mol
InChI Key: XHXCZVZHEROYPU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds. It contains both pyrimidine and indole moieties, which are known for their significant biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate typically involves the reaction of 2-chloropyrimidine with an indole derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, 2,4-dichloropyrimidine can be reacted with an indole derivative in the presence of a palladium catalyst and a base in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and reaction conditions are optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles.

    Oxidation and reduction: The indole moiety can participate in oxidation and reduction reactions.

    Coupling reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.

Major Products Formed

The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The pyrimidine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety may also contribute to the compound’s biological activity by interacting with various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined pyrimidine and indole structures, which may confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2/c1-2-21-14(20)9-3-4-11-10(7-9)8-13(18-11)12-5-6-17-15(16)19-12/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXCZVZHEROYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

28 g (114 mmol) of 2-borono-5-ethoxycarbonylindole, 12 g (113 mmol) of sodium carbonate and 17.2 g of 2,4-(113 mmol) dichloropyrimidine were initially charged in 412 ml of ethanol. The clear solution was freed of oxygen by vigorous stirring and passing argon through (20 minutes). At RT, 2.67 g of tetrakis(triphenylphosphine)palladium(0) were added. The mixture was heated to from 65° C. to 70° C. for 2 hours (h). Subsequently, 112 ml of water and 112 ml of 30% hydrochloric acid were added and the mixture was cooled to 0° C. After filtration and drying under reduced pressure, 37.3 g (93% of theory) of ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate were obtained (HPLC >96%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
412 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.67 g
Type
catalyst
Reaction Step Three
Quantity
112 mL
Type
reactant
Reaction Step Four
Name
Quantity
112 mL
Type
solvent
Reaction Step Four

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